Tuftsin

Description

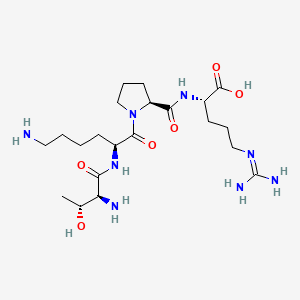

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESDGNYHXIOKRW-YXMSTPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336069 | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9063-57-4, 112592-90-2 | |

| Record name | Tuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polytuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUFTSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tuftsin discovery and historical significance

An In-depth Technical Guide to Tuftsin: Discovery, Mechanism, and Significance

Executive Summary

This compound is a naturally occurring tetrapeptide (L-threonyl-L-lysyl-L-prolyl-L-arginine) with potent immunomodulatory properties. First identified in 1970 by Victor A. Najjar and Kenji Nishioka at Tufts University, this peptide originates from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2][3][4] Its discovery opened a new chapter in immunology, revealing a direct link between the humoral and cellular immune systems. This compound primarily acts on phagocytic cells, such as macrophages, neutrophils, and microglia, stimulating a wide array of functions including phagocytosis, chemotaxis, bactericidal and tumoricidal activity, and antigen presentation.[3][5][6][7] Its mechanism involves binding to specific cell surface receptors, notably Neuropilin-1 (Nrp1), and initiating downstream signaling cascades, including the TGF-β pathway.[8][9] Given its broad-spectrum immunomodulatory effects and low toxicity, this compound and its synthetic analogs hold considerable promise as therapeutic agents, vaccine adjuvants, and drug delivery vectors.[5][10][11] This document provides a comprehensive technical overview of this compound, from its historical discovery to its molecular mechanisms and clinical potential, tailored for professionals in biomedical research and drug development.

Discovery and Historical Context

The discovery of this compound was a seminal event in immunology. In 1970, Najjar and Nishioka reported that a specific, leucophilic fraction of IgG, which they termed "leukokinin," could stimulate the phagocytic activity of polymorphonuclear leukocytes (PMNs).[1][4] Their research revealed that the active component was not the entire IgG molecule but a small peptide cleaved from it by a specific enzyme, "leukokininase," located on the outer membrane of the neutrophil.[1][7]

This phagocytosis-stimulating tetrapeptide was subsequently isolated, its amino acid sequence determined as Thr-Lys-Pro-Arg, and its structure confirmed by chemical synthesis.[1][7] It was named "this compound" in honor of Tufts University, where the discovery was made.[1][12] The biological importance of this compound was further underscored by the identification of a rare congenital "this compound deficiency syndrome," characterized by frequent and severe bacterial infections, which was traced to a mutant peptide (Thr-Glu-Pro-Arg) that lacked biological activity.[3][7]

Physicochemical Properties and Synthesis

This compound is a basic tetrapeptide with the following properties:

-

Sequence: L-threonyl-L-lysyl-L-prolyl-L-arginine (TKPR)[13]

-

Molecular Formula: C₂₁H₄₀N₈O₆[3]

-

Molar Mass: 500.59 g/mol [3]

The structure of this compound is critical for its biological activity. The peptide has been chemically synthesized using various techniques, most notably solid-phase peptide synthesis, which has also enabled the creation of a multitude of analogs for structure-activity relationship (SAR) studies.[5][14][15] These studies have shown that the C-terminal dipeptide Pro-Arg is particularly important for its immunogenic activity.[16][17]

Mechanism of Action

Enzymatic Release of this compound

This compound exists in a cryptic state as part of the CH2 domain of the heavy chain of all four classes of IgG.[12] Its liberation into a biologically active form is a precise two-step enzymatic process:

-

Splenic Endocarboxypeptidase: An enzyme primarily found in the spleen, known as this compound-endocarboxypeptidase, first cleaves the peptide bond at the C-terminal side of the Arg⁴ residue.

-

Leukokininase: A second enzyme, leukokininase, located on the outer membrane of phagocytic cells, cleaves the peptide bond at the N-terminal side of the Thr¹ residue, releasing the active tetrapeptide.[7]

Receptor Binding and Signaling Pathways

Once released, this compound exerts its effects by binding to specific receptors on the surface of target cells, primarily phagocytes.[3][18] While early studies characterized a specific this compound receptor complex (~500 kDa), more recent evidence has definitively identified Neuropilin-1 (Nrp1) as a key receptor for this compound.[8][9][10][19]

Binding of this compound to Nrp1 initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway . Nrp1 itself has a short intracellular domain and acts as a co-receptor. Upon this compound binding, Nrp1 associates with the TGF-β receptor 1 (TβR1), leading to the phosphorylation and activation of the downstream effector protein Smad3 . This pathway is associated with the anti-inflammatory and immunomodulatory effects of this compound.[8][9] Additionally, studies have shown that this compound can directly bind to Angiotensin-Converting Enzyme 2 (ACE2).[2][6]

Caption: this compound signaling via the Nrp1/TGF-β pathway.

Biological Functions and Significance

This compound exhibits a broad spectrum of biological activities, making it a significant molecule in immunology and a candidate for therapeutic development.

-

Immunomodulatory Effects: The primary role of this compound is the potentiation of phagocytic cell functions. It enhances phagocytosis (engulfment of particles), pinocytosis, and motility.[7] It also stimulates the production of reactive oxygen species (ROS) like O₂⁻ and H₂O₂, which are crucial for intracellular killing of pathogens.[12]

-

Antimicrobial and Antiviral Activity: By augmenting the bactericidal capabilities of macrophages and neutrophils, this compound contributes to host defense against bacterial infections. Studies have also demonstrated its antiviral properties against viruses such as the encephalomyocarditis virus.[20]

-

Antitumor Activity: this compound can stimulate the tumoricidal activity of macrophages and T-cell-mediated tumor destruction, highlighting its potential as an antineoplastic agent.[1][7][12]

-

Drug Delivery and Vaccine Adjuvancy: The specific targeting of this compound to phagocytic cells has been exploited in drug development. This compound-decorated nanoparticles and liposomes have been used to deliver drugs to macrophages for treating diseases like tuberculosis and leishmaniasis.[12][21] Its immunostimulatory properties also make it a candidate for use as a vaccine adjuvant.[10][11]

Key Experimental Methodologies

The characterization of this compound's function relies on a set of core experimental protocols.

General Experimental Workflow

The workflow for identifying and characterizing this compound's bioactivity follows a logical progression from its source to the quantification of its cellular effects.

Caption: Workflow for this compound activity characterization.

Phagocytosis Assay Protocol (Representative)

This method quantifies the effect of this compound on the phagocytic capacity of neutrophils using fluorescent particles and flow cytometry.[18]

-

Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using a density gradient centrifugation method. Resuspend cells in a suitable buffer (e.g., HBSS) to a concentration of 1 x 10⁶ cells/mL.

-

Treatment: Aliquot cells into a 24-well plate. Add this compound to the desired final concentration (e.g., 5 µg/mL). Include a vehicle-only control. Incubate for 15 minutes at 37°C.

-

Phagocytosis Induction: Add fluorescently labeled microspheres or bioparticles (e.g., zymosan) to the wells at a particle-to-cell ratio of approximately 50:1.[18]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for phagocytosis.

-

Quenching and Washing: Stop the reaction by placing the plate on ice. To distinguish between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue) or wash cells with a low pH buffer. Alternatively, treat cells with trypsin to remove surface-bound particles.[18]

-

Analysis: Analyze the cells using a flow cytometer. Gate on the PMN population and measure the percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity (representing the number of particles per cell).

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of reactive oxygen species (ROS), a key function stimulated by this compound.[8][21][22]

-

Cell Preparation: Isolate PMNs as described above and resuspend in PBS.

-

Reagent Preparation: Prepare an NBT solution (e.g., 1 mg/mL in PBS). A stimulant like Phorbol Myristate Acetate (PMA) can be used as a positive control.[22]

-

Assay: In a 96-well plate, add PMNs, this compound (at various concentrations), and the NBT solution. Include wells for a negative control (cells + NBT) and a positive control (cells + NBT + PMA).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. During this time, activated phagocytes will reduce the soluble yellow NBT into an insoluble dark blue formazan precipitate.

-

Quantification: Stop the reaction. The formazan can be solubilized using a solvent (e.g., DMSO or KOH), and the absorbance can be read on a plate reader at ~570 nm. Alternatively, cells can be cytocentrifuged onto a slide and the percentage of formazan-positive cells can be counted microscopically.[22]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics between this compound and its receptors.[12][23][24]

-

Chip Preparation and Ligand Immobilization: Select a sensor chip (e.g., CM5). The receptor protein (ligand), such as recombinant human Nrp1 or ACE2, is immobilized onto the chip surface using standard amine coupling chemistry.[12][23][24] A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of this compound over the ligand and reference surfaces at a constant flow rate. The binding is measured in real-time as a change in resonance units (RU).

-

Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the this compound-receptor complex.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[24]

Quantitative Data Summary

Quantitative analysis has been crucial for understanding this compound's biological activity and the specificity of its interactions.

Table 1: Receptor Binding Affinities of this compound

| Ligand (Receptor) | Method | Equilibrium Dissociation Constant (K D) | Reference(s) |

|---|---|---|---|

| Mouse Peritoneal Macrophages | Radioligand Assay ([³H]this compound) | 5.3 x 10⁻⁸ M (53 nM) | [25] |

| Neuropilin-1 (Nrp1) | Surface Plasmon Resonance (SPR) | 10.65 µM | [12][23] |

| ACE2 | Surface Plasmon Resonance (SPR) | 460 µM |[12][23] |

Table 2: Structure-Activity Relationships of Selected this compound Analogs

| Analog | Sequence | Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| This compound (Control) | Thr-Lys-Pro-Arg | Active | Natural Peptide | |

| [Glu²]this compound | Thr-Glu -Pro-Arg | Inactive | Found in this compound deficiency; Lys² is crucial for activity. | [7] |

| [Ala¹]this compound | Ala -Lys-Pro-Arg | Inhibitory | Thr¹ hydroxyl group is important for agonistic activity. | [19] |

| [des-Thr¹]this compound | Lys-Pro-Arg | Inhibitory | The N-terminal threonine is required. | [19] |

| Tuftsinylthis compound | (TKPR)₂ | More active than this compound | Dimerization can enhance antineoplastic activity. | |

| TKPPR | Thr-Lys-Pro-Pro -Arg | Antagonist | Binds receptor with ~4x higher avidity than this compound. | [10] |

| cyclo(TKPRG) | cyclo(Thr-Lys-Pro-Arg-Gly) | More Potent | Optimum concentration for phagocytosis is 50x lower than this compound. |[4] |

Clinical Potential and Future Directions

The historical significance of this compound is matched by its ongoing relevance in drug development. Its ability to specifically target and activate macrophages makes it an attractive molecule for a variety of therapeutic applications.

-

Immunotherapy: As a natural biological response modifier, this compound is a candidate for treating immunodeficiency states, including those that are congenital or acquired (e.g., post-splenectomy).[3][7] Its low toxicity is a significant advantage.

-

Oncology: The antitumor properties of this compound and its analogs are being explored for cancer therapy, either as standalone agents or in combination with other treatments to stimulate an anti-cancer immune response.[10][11]

-

Infectious Diseases: this compound's antimicrobial and antiviral effects, coupled with its potential as a targeted delivery vehicle for antibiotics, present a promising strategy to combat infectious diseases, including those caused by drug-resistant pathogens.[12][21]

-

Neuroinflammation: Given its effects on microglia (the resident macrophages of the central nervous system), this compound and its derivatives like Selank are being investigated for their roles in neuroinflammatory and neurological conditions.[16]

Future research will likely focus on developing more stable and potent this compound analogs, elucidating the full spectrum of its signaling pathways, and translating its therapeutic potential into clinical applications through well-designed clinical trials. The journey that began with a fundamental discovery in immunology continues to pave new avenues for modern therapeutics.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.jax.org [media.jax.org]

- 10. Isolation and subunit composition of this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Properties and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ila.ilsl.br [ila.ilsl.br]

- 15. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [mostwiedzy.pl]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound and some analogs: synthesis and interaction with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The effect of this compound on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. goldbio.com [goldbio.com]

- 23. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tuftsin Peptide: Sequence, Structure, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a tetrapeptide with the sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (TKPR), is a naturally occurring immunomodulatory substance derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2] This guide provides a comprehensive technical overview of this compound, detailing its core characteristics, biological functions, and the experimental methodologies used for its study. The document focuses on the peptide's sequence, structure, synthesis, and its interaction with cellular receptors, particularly Neuropilin-1 (Nrp1), to initiate downstream signaling cascades. A significant emphasis is placed on the quantitative aspects of this compound's activity and detailed experimental protocols to facilitate further research and development.

This compound: Peptide Sequence and Physicochemical Properties

This compound is a highly basic tetrapeptide with the following sequence:

-

Sequence: Thr-Lys-Pro-Arg (TKPR)[1]

-

Molecular Formula: C21H40N8O6

-

Molecular Weight: 500.6 g/mol

The primary structure of this compound is crucial for its biological activity. The presence of the basic amino acids Lysine and Arginine contributes to its overall positive charge, which is important for receptor interaction. The Proline residue introduces a characteristic kink in the peptide backbone, influencing its three-dimensional conformation.

Synthesis of this compound

This compound can be chemically synthesized using various techniques, with solid-phase peptide synthesis (SPPS) being a common and efficient method.[3] Both conventional and polymeric-reagent approaches have been successfully employed for its synthesis.[4]

Solid-Phase Peptide Synthesis (SPPS) Protocol Outline

This protocol provides a general overview of the Fmoc/tBu-based solid-phase synthesis of this compound.

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 4-methylpiperidine in NMP.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent like HATU in the presence of a base such as diisopropylethylamine (DIEA) and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with NMP to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids in the sequence (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized this compound are confirmed by analytical HPLC and mass spectrometry.

Biological Functions of this compound

This compound exhibits a broad spectrum of biological activities, primarily related to the potentiation of the immune system.[2][5] Its functions are mediated through specific receptors on phagocytic cells.[6]

Immunomodulatory Activities

-

Phagocytosis: this compound is a potent stimulator of phagocytosis by macrophages, neutrophils, and monocytes.[7][8] Half-maximum stimulation of phagocytosis is achieved at approximately 100 nM.[1]

-

Chemotaxis: It promotes the migration of phagocytic cells towards sites of inflammation.[9]

-

Antigen Presentation: this compound enhances the processing and presentation of antigens by macrophages to T-lymphocytes, with a maximal effect observed at a concentration of 5 x 10⁻⁸ M.[10]

-

Cytokine and Reactive Oxygen Species Production: this compound stimulates the release of pro-inflammatory cytokines and reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), from macrophages. The optimal concentration for augmenting the formation of ROS is 375 nM.[10][11]

-

Antimicrobial and Antitumor Activity: By enhancing the functions of phagocytic cells, this compound contributes to bactericidal and tumoricidal activities.[7]

Quantitative Data on this compound Activity

The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative data related to its receptor binding and functional activities.

| Parameter | Receptor/Target | Cell Type | Value | Reference(s) |

| Equilibrium Dissociation Constant (KD) | Neuropilin-1 (Nrp1) | 10.65 µM | [12] | |

| ACE2 | 460 µM | [12] | ||

| This compound Receptor | Thioglycollate-stimulated macrophages | 5.3 x 10⁻⁸ M | [13] | |

| Number of Binding Sites | This compound Receptor | Thioglycollate-stimulated macrophages | ~72,000 sites/cell | [13] |

Table 1: Receptor Binding Affinity of this compound.

| Activity | Cell Type/System | Effective Concentration (EC50/Optimal) | Reference(s) |

| Phagocytosis Stimulation | Polymorphonuclear leukocytes | ~100 nM (half-maximum stimulation) | [1] |

| Reactive Oxygen Species Production | Macrophages | 375 nM (optimal concentration) | [10] |

| Antigen Presentation Enhancement | Macrophages/T-lymphocytes | 5 x 10⁻⁸ M (maximal effect) | [10] |

| Inhibition of TGF-β Secretion | Nrp-1 high CD4+CD25+ Tregs | 100 - 1000 µg/ml | [14] |

Table 2: Functional Activity of this compound.

| Analog/Modification | Change in Activity | Reference(s) |

| [Ala¹]this compound | Inhibitory effect on this compound's action. | [4] |

| [Lys¹]this compound | Stimulates phagocytosis, but to a lesser extent than this compound. | [4] |

| [Ser¹]this compound | Stimulates phagocytosis, but to a lesser extent than this compound; can also be inhibitory. | [4] |

| [Des-Thr¹]this compound | Represses nitroblue tetrazolium reduction stimulated by this compound. | [4] |

| Thr-Lys-Pro-Pro-Arg | Potent inhibitor of this compound. | [10] |

| Cyclo(Thr-Lys-Pro-Arg-Gly) | 50-fold lower optimal concentration for similar phagocytosis stimulation. | [15] |

Table 3: Structure-Activity Relationship of this compound Analogs.

Signaling Pathways

The primary receptor for this compound on immune cells is Neuropilin-1 (Nrp1). Binding of this compound to Nrp1 initiates a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.

This compound-Nrp1-TGF-β Signaling Pathway

Upon binding to Nrp1, this compound can modulate the TGF-β signaling pathway, leading to the phosphorylation of Smad3 and a reduction in Akt phosphorylation. This pathway plays a crucial role in the anti-inflammatory effects of this compound.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound stimulates the release of oxygen radicals and thromboxane from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

Natural Activators of Phagocytic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural compounds that actively modulate the function of phagocytic cells. Phagocytosis, a cornerstone of the innate immune response, is a critical process for eliminating pathogens and cellular debris. The enhancement of this process through natural activators presents a promising avenue for the development of novel therapeutics for infectious diseases, inflammatory disorders, and cancer. This document details the mechanisms of action, signaling pathways, and experimental validation of key natural phagocyte activators, with a focus on curcumin, quercetin, and alantolactone.

Introduction to Phagocyte Activation

Phagocytes, including macrophages, neutrophils, and dendritic cells, are specialized immune cells that recognize, engulf, and destroy foreign particles, pathogens, and apoptotic cells. This process is initiated by the interaction of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) with pattern recognition receptors (PRRs) on the phagocyte surface. Activation of these receptors triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement, particle engulfment, and the formation of a phagosome. The maturation of the phagosome into a phagolysosome, a highly acidic and enzyme-rich vesicle, results in the degradation of the ingested material. Natural compounds can influence multiple stages of this process, from receptor expression and signal transduction to phagosome maturation and cytokine production.

Key Natural Activators and Their Mechanisms

Curcumin

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is a well-documented immunomodulator with potent effects on phagocytic cells. It has been shown to enhance the phagocytic capacity of macrophages and modulate their inflammatory responses.[1][2]

Mechanism of Action:

-

Macrophage Polarization: Curcumin can influence the polarization of macrophages, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. This is achieved, in part, by inhibiting the NF-κB signaling pathway and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.[3][4]

-

Upregulation of Scavenger Receptors: Curcumin has been demonstrated to increase the expression of the scavenger receptor CD36 on the surface of monocytes and macrophages.[5][6] CD36 is a key receptor involved in the recognition and uptake of various ligands, including oxidized low-density lipoprotein (oxLDL) and microbial products. This upregulation is mediated through a PPAR-γ-independent pathway that likely involves the nuclear factor erythroid 2-related factor 2 (Nrf2).[5]

-

Enhancement of Phagocytosis: Studies have shown that curcumin treatment enhances the non-opsonic phagocytosis of pathogens like Plasmodium falciparum by macrophages.[5][7] This effect is linked to the increased expression of CD36.

Signaling Pathways:

The immunomodulatory effects of curcumin on phagocytes are mediated by a complex interplay of signaling pathways. The activation of PPAR-γ by curcumin is a key mechanism for its anti-inflammatory and pro-phagocytic effects.[8] Additionally, curcumin's ability to induce Nrf2 activation contributes to the upregulation of antioxidant and cytoprotective genes, further influencing macrophage function.

Quercetin

Quercetin is a flavonoid ubiquitously found in fruits and vegetables. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. Its impact on phagocyte function is multifaceted, with studies reporting both enhancement and inhibition of phagocytosis depending on the experimental context.[9][10]

Mechanism of Action:

-

Modulation of Macrophage Polarization: Quercetin can suppress the M1 polarization of macrophages induced by lipopolysaccharide (LPS), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] Conversely, it can promote the M2 phenotype, characterized by the production of the anti-inflammatory cytokine IL-10.[11]

-

Regulation of ROS Production: Quercetin is a potent antioxidant that can scavenge reactive oxygen species (ROS) and inhibit their production by phagocytes.[13][14] While ROS are essential for microbial killing within the phagolysosome, excessive ROS production can lead to tissue damage.

-

Inhibition of Phagocytosis in Inflammatory Contexts: In some studies, quercetin has been shown to inhibit the phagocytic activity of macrophages, particularly in the context of inflammation.[9][10] This effect may be linked to its ability to interfere with the actin cytoskeleton, which is crucial for particle engulfment.[10]

Signaling Pathways:

The effects of quercetin on macrophage polarization and function are mediated through the modulation of several key signaling pathways. The activation of AMP-activated protein kinase (AMPK) and the Akt signaling pathway by quercetin contributes to the upregulation of M2 markers and endogenous antioxidants.[9][11] Quercetin has also been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[15]

Alantolactone

Alantolactone is a sesquiterpene lactone found in the roots of plants from the Inula genus. It has demonstrated significant immunomodulatory and anti-inflammatory properties, including the ability to enhance the phagocytic capacity of macrophages.[16][17]

Mechanism of Action:

-

Enhancement of Phagocytosis: Alantolactone has been shown to increase the uptake of bacteria, such as Staphylococcus aureus, by macrophages.[16][17] This is accompanied by an acidification of phagosomes and an increase in phagolysosome fusion, leading to more efficient intracellular killing.[16][17]

-

Modulation of Cytokine Production: Alantolactone exhibits a dual effect on cytokine production. It inhibits the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously stimulating the production of the anti-inflammatory cytokine IL-10.[16][17][18]

-

Inhibition of NF-κB Pathway: The anti-inflammatory effects of alantolactone are primarily mediated through the inhibition of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[19][20]

Signaling Pathways:

The primary signaling pathway targeted by alantolactone in macrophages is the NF-κB pathway. By inhibiting this pathway, alantolactone effectively dampens the pro-inflammatory response while promoting the clearance of pathogens through enhanced phagocytosis.[19]

Quantitative Data on Phagocyte Activation

The following tables summarize the quantitative effects of curcumin, quercetin, and alantolactone on various parameters of phagocyte function as reported in the scientific literature.

Table 1: Effect of Curcumin on Phagocyte Function

| Parameter | Cell Type | Concentration | Effect | Reference |

| Phagocytosis of P. falciparum | THP-1 Macrophages | 10 µM | Significant increase | [7] |

| CD36 mRNA Expression | THP-1 Macrophages | 10 µM | ~2-fold increase | [7] |

| PPARγ mRNA Expression | THP-1 Macrophages | 10 µM | ~3-fold increase | [7] |

| TNF-α Secretion (LPS-stimulated) | RAW 264.7 | 50 µM | 71% reduction | [8] |

| TNF-α Secretion (LPS-stimulated) | RAW 264.7 | 100 µM | 99% reduction | [8] |

Table 2: Effect of Quercetin on Phagocyte Function

| Parameter | Cell Type | Concentration | Effect | Reference |

| Phagocytosis (LPS-stimulated) | Microglial Cells | 5 µM | Significant reduction | [9] |

| Phagocytosis (LPS-stimulated) | Microglial Cells | 10 µM | Significant reduction | [9] |

| H₂O₂ Production | Microglial Cells | 1-10 µM | Dose-dependent inhibition | [14] |

| IL-6 Expression (LPS-stimulated) | RAW 264.7 | 1-10 µM | Dose-dependent reduction | [11] |

| TNF-α Expression (LPS-stimulated) | RAW 264.7 | 1-10 µM | Dose-dependent reduction | [11] |

| IL-10 Expression | Macrophages | 10 µM | Significant increase | [11] |

Table 3: Effect of Alantolactone on Phagocyte Function

| Parameter | Cell Type | Concentration | Effect | Reference |

| Phagocytosis of S. aureus | THP-1 Macrophages | 1-20 µM | Dose-dependent increase | [16][21] |

| TNF-α Production (S. aureus-stimulated) | THP-1 Macrophages | 1 µM | Significant suppression | [17] |

| IL-6 Production (S. aureus-stimulated) | THP-1 Macrophages | 1 µM | Significant suppression | [17] |

| IL-10 Production (S. aureus-stimulated) | THP-1 Macrophages | 20 µM | Significant increase | [17] |

| p65 NF-κB Production | THP-1 Macrophages | >5 µM | Significant decrease | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Phagocytosis Assay using RAW 264.7 Macrophages and Fluorescent Beads

This protocol describes a common method to quantify the phagocytic activity of macrophages.[22][23][24]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Fluorescently labeled latex beads (e.g., FITC-conjugated)

-

Phosphate Buffered Saline (PBS)

-

Trypan blue solution

-

24-well tissue culture plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the natural activator (e.g., curcumin, quercetin, alantolactone) or vehicle control. Incubate for the desired period (e.g., 24 hours).

-

Phagocytosis Induction: After the treatment period, add fluorescently labeled latex beads to each well at a specific bead-to-cell ratio (e.g., 10:1).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

-

Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove non-ingested beads.

-

Quenching (Optional): To differentiate between internalized and surface-bound beads, add a quenching solution (e.g., trypan blue) to the wells for a few minutes. Trypan blue will quench the fluorescence of the external beads.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Count the number of ingested beads per cell in at least 100 cells for each condition. The phagocytic index can be calculated as the percentage of phagocytosing cells multiplied by the average number of beads per cell.

-

Flow Cytometry: Detach the cells from the plate using a cell scraper or a gentle enzyme-free dissociation solution. Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells (cells that have ingested beads) and the mean fluorescence intensity (indicating the number of ingested beads).

-

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

-

Treated and untreated macrophage cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

Natural compounds such as curcumin, quercetin, and alantolactone represent a rich source of molecules capable of modulating phagocyte function. Their ability to enhance phagocytosis, modulate macrophage polarization, and regulate inflammatory signaling pathways highlights their therapeutic potential. This guide provides a foundational understanding of these natural activators, supported by quantitative data and detailed experimental protocols. Further research into the precise molecular mechanisms and in vivo efficacy of these compounds will be crucial for their translation into clinical applications for a variety of diseases.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Curcumin Attenuates Titanium Particle-Induced Inflammation by Regulating Macrophage Polarization In Vitro and In Vivo [frontiersin.org]

- 4. Curcumin Attenuates Titanium Particle-Induced Inflammation by Regulating Macrophage Polarization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin enhances non-opsonic phagocytosis of Plasmodium falciparum through up-regulation of CD36 surface expression on monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitive effect on phagocytosis of Candida albicans induced by pretreatment with quercetin via actin cytoskeleton interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance [ouci.dntb.gov.ua]

- 13. Quercetin inhibits degranulation and superoxide generation in PMA stimulated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The protective effect of quercetin on macrophage pyroptosis via TLR2/Myd88/NF-κB and ROS/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions [frontiersin.org]

- 18. Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. RAW 264.7 cell phagocytosis assay [protocols.io]

- 23. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Tuftsin in Macrophages

Executive Summary

This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator primarily derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1] It exerts a significant influence on the functions of phagocytic cells, particularly macrophages. By binding to specific cell surface receptors, this compound triggers a cascade of intracellular signaling events that culminate in the enhancement of critical macrophage activities, including phagocytosis, chemotaxis, bactericidal action, and antigen presentation.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its receptor interactions, signaling pathways, and functional consequences. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms to support research and development efforts in immunology and drug delivery.

This compound Receptor Binding and Specificity

This compound's action is initiated by its binding to specific receptors on the macrophage cell surface. This interaction is characterized by a high degree of specificity and saturability.

Receptor Identity

Recent studies have identified Neuropilin-1 (Nrp1) as a key receptor for this compound on macrophages and microglia.[4][5] Binding to Nrp1 is crucial for initiating downstream signaling cascades.[5] Historically, other receptors, including portions of the Fc receptor and CD11b/CD18, have also been suggested to be involved in this compound binding.[1][6]

Binding Kinetics and Site Density

The binding of this compound to macrophage receptors is a rapid and saturable process.[7] Competition studies using radiolabeled this compound have elucidated key quantitative parameters of this interaction.

Table 1: Quantitative Data on this compound-Macrophage Binding

| Parameter | Value | Cell Type | Reference |

| Equilibrium Dissociation Constant (KD) | 5.0 - 5.3 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [7] |

| Number of Binding Sites per Cell | ~72,000 | Thioglycollate-stimulated mouse peritoneal macrophages | [7] |

Binding specificity is high; inactive analogs of this compound, such as [N-Acetyl-Thr1]this compound, and the tripeptide [Des-Arg4]this compound, do not compete for the same binding sites.[7] Following binding, the this compound-receptor complexes cluster and are internalized via endocytosis, a process that occurs within 5 to 30 minutes.[8]

Intracellular Signaling Pathways

Upon binding to its receptors, this compound activates complex intracellular signaling networks. The primary identified pathway involves Nrp1 and the canonical TGF-β signaling axis. Evidence also suggests the involvement of classical G-Protein Coupled Receptor (GPCR) signaling.

Nrp1-Mediated TGF-β Pathway

Binding of this compound to Nrp1 leads to signaling through the transforming growth factor-beta (TGF-β) pathway. Nrp1 acts as a co-receptor for the TGF-β receptor 1 (TβR1). This interaction initiates a canonical cascade that results in the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately leading to an anti-inflammatory M2-like phenotype shift in microglia.[5]

G-Protein Coupled Receptor (GPCR) Pathway

While the specific GPCR remains to be fully characterized, its activation is a proposed mechanism. This pathway is thought to involve the activation of a heterotrimeric G-protein, likely Gq, which in turn activates Phospholipase C (PLC).[9][10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11] This elevation of intracellular calcium is a critical signal for modulating macrophage functions like phagocytosis.[11][12]

Caption: this compound signaling pathways in macrophages.

Functional Consequences of this compound Activation

The signaling cascades initiated by this compound culminate in a broad spectrum of enhanced macrophage effector functions.

-

Phagocytosis: this compound is a potent stimulator of phagocytic activity, increasing both the rate of engulfment and the number of particles ingested per cell.[1][13] This applies to phagocytosis mediated by both Fc-receptors and non-specific receptors.[7]

-

Chemotaxis and Motility: this compound acts as a chemoattractant, promoting the migration of macrophages towards sites of inflammation or infection.[14]

-

Bactericidal and Tumoricidal Activity: Activated macrophages exhibit enhanced killing capabilities. This compound stimulates the production of nitric oxide (NO), a key molecule in pathogen destruction.[15] This leads to improved clearance of intracellular parasites like Leishmania major and enhanced tumoricidal activity.[3][15]

-

Immunogenic Function: this compound augments the antigen-presenting capacity of macrophages, thereby enhancing the activation of T lymphocytes and contributing to the adaptive immune response.[16][17]

-

Macrophage Polarization: this compound can influence macrophage polarization, promoting a shift towards the pro-inflammatory M1 phenotype, which is crucial for host defense.[1] Conversely, through the Nrp1-TGFβ pathway, it can also induce an anti-inflammatory M2 shift, highlighting its complex regulatory role.[5]

Table 2: Summary of this compound-Induced Macrophage Functions

| Function | Effect | Key Mediators | Reference |

| Phagocytosis | Increased rate and capacity | Ca2+ mobilization, cytoskeletal rearrangement | [1][7][13] |

| Chemotaxis | Directed cell migration | Signaling pathways affecting motility | [14] |

| Bactericidal Activity | Enhanced killing of pathogens | Nitric Oxide (NO) synthesis | [3][15] |

| Antigen Presentation | Augmentation of T-cell education | Upregulation of relevant surface molecules | [16][17] |

| M1 Polarization | Induction of pro-inflammatory state | Not fully elucidated | [1] |

| M2 Polarization | Induction of anti-inflammatory state | Nrp1, TβR1, p-Smad3 | [5] |

Key Experimental Protocols

The study of this compound's effects on macrophages relies on a set of established in vitro assays.

Receptor Binding Assay (Competitive)

This protocol is used to determine the binding affinity (KD) and the number of receptors per cell.

-

Cell Preparation: Isolate and culture mouse peritoneal macrophages (e.g., thioglycollate-stimulated).

-

Assay Setup: Incubate a fixed number of macrophages with a constant, low concentration of radiolabeled [3H]this compound.

-

Competition: Add increasing concentrations of unlabeled (cold) this compound to the incubation mixture.

-

Incubation: Allow the reaction to reach equilibrium (e.g., at 22°C).

-

Separation: Separate bound from free radiolabeled this compound by rapid filtration or centrifugation through an oil layer.

-

Quantification: Measure the radioactivity of the cell pellet using liquid scintillation counting.

-

Analysis: Plot the bound [3H]this compound against the concentration of unlabeled this compound. Analyze the data using Scatchard analysis to calculate KD and the number of binding sites.[7]

Phagocytosis Assay (Flow Cytometry)

This protocol quantifies the effect of this compound on the engulfment of particles.

-

Cell Preparation: Prepare human polymorphonuclear leukocytes (PMNs) or macrophage monolayers in 24-well plates.[13]

-

This compound Treatment: Pre-incubate the cells with this compound (e.g., 5 µg/mL) for a specified time (e.g., 15 minutes at 37°C).[13] A control group without this compound is run in parallel.

-

Particle Addition: Add fluorescently labeled microspheres or opsonized bacteria (e.g., FITC-labeled S. aureus) at a defined particle-to-cell ratio (e.g., 50:1).[13]

-

Phagocytosis: Incubate for a period to allow engulfment (e.g., 30-60 minutes).

-

Quenching/Washing: Stop phagocytosis by placing plates on ice. Remove non-ingested, surface-bound particles by washing and treating with a quenching agent (like trypan blue) or trypsin.[13]

-

Analysis: Harvest the cells and analyze them using a flow cytometer. The percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity per cell (number of particles engulfed) are measured.[13]

Caption: Experimental workflow for a this compound phagocytosis assay.

Macrophage Chemotaxis Assay (Microfluidics)

This protocol assesses the directed migration of macrophages in response to a this compound gradient.

-

Device Preparation: Use a microfluidic device capable of generating stable chemical gradients (e.g., a fluid-walled circuit).[18][19]

-

Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) into the main channel or chamber of the device and allow them to adhere.[19]

-

Gradient Generation: Establish a stable concentration gradient by introducing a solution containing this compound into a source chamber and a control medium into a sink chamber. The chemoattractant will diffuse down the connecting channel.[18]

-

Time-Lapse Microscopy: Place the device on a microscope stage equipped with an incubation chamber (37°C, 5% CO2). Acquire time-lapse images of the macrophages over several hours.

-

Data Analysis: Use cell tracking software to analyze the acquired images. Quantify parameters such as cell trajectories, velocity, and chemotactic index (the net displacement towards the chemoattractant) to determine the effect of the this compound gradient on cell migration.[19]

Conclusion and Future Directions

This compound is a well-defined macrophage activator that operates through specific receptor interactions to initiate potent downstream effects. The identification of the Nrp1/TGF-β pathway has provided significant new insight into its mechanism of action, complementing the classical understanding of GPCR-mediated signaling.[5] For drug development professionals, this compound's ability to specifically target and activate macrophages makes it an attractive candidate for various applications, including as an adjuvant in vaccines, a component of targeted drug delivery systems for treating intracellular infections, and an agent in cancer immunotherapy.[1][6]

Future research should focus on the complete characterization of the this compound receptor complex, the potential interplay between the Nrp1 and GPCR signaling pathways, and the precise molecular mechanisms that govern its differential effects on macrophage polarization. A deeper understanding of these processes will be critical for harnessing the full therapeutic potential of this compound and its synthetic analogs.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. biorunstar.com [biorunstar.com]

- 3. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-mediated endocytosis of this compound by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipase C-β in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. mdpi.com [mdpi.com]

- 12. Calcium dynamics of skin-resident macrophages during homeostasis and tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Biological functions of Tuftsin in innate immunity

An In-depth Technical Guide to the Biological Functions of Tuftsin in Innate Immunity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is an endogenous immunomodulatory agent with a profound impact on the functions of innate immune cells.[1][2] Derived from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound acts as a potent, non-specific activator of phagocytic cells, including macrophages, neutrophils, and monocytes.[2][3][4] Its biological activities are diverse, encompassing the enhancement of phagocytosis, chemotaxis, oxidative burst, and bactericidal and tumoricidal activities.[1][2] This document provides a comprehensive technical overview of this compound's mechanisms of action, its interaction with specific cellular receptors, the downstream signaling pathways it triggers, and its quantifiable effects on innate immune functions. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in immunology and drug development.

Introduction: The Origin and Structure of this compound

This compound is a tetrapeptide, with the amino acid sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (TKPR), corresponding to residues 289-292 of the CH2 domain of the IgG heavy chain.[3][5] Its release as a biologically active peptide is a regulated enzymatic process. The liberation of this compound from its parent IgG molecule requires the sequential action of two enzymes. First, a specific enzyme found in the spleen, known as this compound-endocarboxypeptidase, cleaves the peptide bond at the C-terminal side of the arginine residue. Subsequently, a second enzyme, leukokininase, located on the outer membrane of the phagocytic cell, cleaves the bond at the N-terminal side of the threonine residue, releasing the active this compound tetrapeptide.[1] This targeted release mechanism ensures that this compound's activity is localized to sites of immune surveillance.

Receptors and Binding Kinetics

This compound exerts its effects by binding to specific, high-affinity receptors on the surface of various immune cells, primarily phagocytes.[2] While early research focused on identifying a unique "this compound receptor," more recent studies have identified Neuropilin-1 (NRP1) as a key receptor for this compound.[5][6][7] Additionally, interactions with Fc receptors have been suggested.[8]

The binding of this compound to its receptors is a rapid, specific, and saturable process. Studies using radiolabeled this compound have allowed for the quantification of its binding kinetics on macrophage populations. These findings are critical for understanding its dose-dependent biological effects.

Table 1: this compound Receptor Binding and Density Data

| Parameter | Cell Type | Value | Source |

| Equilibrium Dissociation Constant (KD) | Thioglycollate-stimulated mouse macrophages | 5.3 x 10-8 M | [9] |

| Binding Sites per Cell | Thioglycollate-stimulated mouse macrophages | ~72,000 | [9] |

| Binding Affinity (KD) to Neuropilin-1 (NRP1) | Surface Plasmon Resonance (SPR) Analysis | 10.65 µM | [7] |

Note: The significant difference in KD values may reflect different experimental systems (whole-cell binding vs. purified protein interaction).

Signaling Pathways

Upon binding to its receptor, primarily NRP1, this compound initiates a cascade of intracellular signaling events. The immunomodulatory effects mediated by NRP1 binding are known to occur through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][6] this compound binding also modulates intracellular levels of cyclic GMP (cGMP) and calcium (Ca2+).[6] This signaling cascade culminates in the activation of various effector functions within the innate immune cell.

Core Biological Functions in Innate Immunity

This compound stimulates a wide array of functions in phagocytic cells, enhancing their ability to respond to pathogens and malignant cells.[1]

Potentiation of Phagocytosis

The most well-documented function of this compound is its ability to stimulate phagocytic activity.[1][2] It enhances the engulfment of opsonized and unopsonized particles, including bacteria and yeast.[10][11] Studies have shown that this compound has a greater impact on the number of particles engulfed per cell than on the overall percentage of phagocytic cells.[10] However, it is worth noting that some studies have questioned the significance of this compound's role in promoting phagocytosis under certain experimental conditions.[12]

Table 2: Quantitative Data on this compound-Mediated Phagocytosis

| Parameter | Description | Value / Condition | Source |

| Optimal Concentration | For maximal stimulation of human Polymorphonuclear Leukocyte (PMN) phagocytosis of fluorescent microspheres. | 5 µg/mL | [10] |

| Treatment Concentration | Exogenous this compound used to increase phagocytosis of Staphylococcus aureus by human neutrophils. | 1 µg/mL | [11] |

| Cyclic Analog Potency (ctuf-G) | A cyclic analog of this compound showed an optimal concentration for phagocytosis stimulation that was 50-fold lower than native this compound. | 50x more potent | [13] |

Induction of the Respiratory Burst

This compound is a potent trigger of the respiratory (or oxidative) burst in macrophages and neutrophils. This process involves the rapid production and release of reactive oxygen species (ROS), such as superoxide anion (O2-) and hydrogen peroxide (H2O2), which are crucial for killing engulfed pathogens.[14][15] this compound stimulates the activity of NADPH oxidase, the key enzyme complex responsible for ROS generation.[14] This demonstrated induction of toxic oxygen species may explain the mechanism behind this compound-augmented cytotoxicity.[15]

Stimulation of Chemotaxis and Cell Motility

This compound enhances the directed migration (chemotaxis) and general motility of macrophages and neutrophils, enabling them to move more efficiently toward sites of infection or inflammation.[1][16][17] This function is critical for the rapid recruitment of innate immune cells to combat invading pathogens.

Modulation of Cytokine and Nitric Oxide Production

This compound activates macrophages to produce key signaling molecules. It can induce the synthesis of nitric oxide (NO), a potent antimicrobial and tumoricidal agent, by upregulating the expression of nitric oxide synthase.[18] Furthermore, this compound can influence the cytokine profile of immune cells. For instance, a this compound-based fusion protein was shown to decrease the production of the anti-inflammatory cytokine IL-10 while increasing the pro-inflammatory and macrophage-activating cytokine IL-12.[5] This modulation can shift the immune response towards a more activated, pro-inflammatory (M1) state.[8]

Augmentation of Antigen Presentation and Tumoricidal Activity

Beyond its direct effects on pathogen clearance, this compound bridges innate and adaptive immunity. It augments the antigen-specific, macrophage-dependent education of T lymphocytes.[19][20] By enhancing the processing and presentation of antigens by macrophages, this compound helps to initiate a more robust adaptive immune response.[1] This, combined with its ability to directly activate the killing machinery of macrophages, contributes to its significant bactericidal and tumoricidal activities.[1][2]

Experimental Protocols

The following section details a representative methodology for assessing the phagocytosis-stimulating activity of this compound, based on published literature.

Protocol: In Vitro Phagocytosis Assay Using Flow Cytometry

This protocol is adapted from a method developed to provide a quantitative assessment of this compound's effect on human polymorphonuclear leukocytes (PMNs).[10]

Objective: To quantify the effect of this compound on the phagocytic uptake of fluorescent particles by human PMNs.

Materials:

-

Human PMNs, isolated from fresh whole blood.

-

This compound (Thr-Lys-Pro-Arg) solution (e.g., 1 mg/mL stock in sterile PBS).

-

Fluorescent microspheres (e.g., 1-2 µm diameter).

-

RPMI 1640 medium.

-

Fetal Bovine Serum (FBS).

-

Trypsin solution.

-

24-well tissue culture plates.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate human PMNs from heparinized venous blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified PMNs in RPMI 1640 medium.

-

Treatment: Seed the PMNs into 24-well plates. Add this compound to the experimental wells to a final optimal concentration of 5 µg/mL.[10] In control wells, add an equivalent volume of the vehicle (e.g., sterile PBS).

-

Pre-incubation: Incubate the plates for 15 minutes at 37°C to allow for this compound to interact with the cells.[10]

-

Phagocytosis Induction: Add opsonized or unopsonized fluorescent microspheres to the wells at a particle-to-cell ratio of approximately 50:1.[10]

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

-

Removal of External Particles: To distinguish between internalized and surface-bound microspheres, it is critical to quench the reaction and remove external particles. This can be achieved by:

-

Washing the cells with ice-cold PBS.

-

Briefly treating the cells with trypsin to detach non-internalized beads.[10]

-

-

Final Wash: Centrifuge the cells through a cushion of FBS to effectively remove detached microspheres.[10]

-

Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.

-

Data Analysis: Quantify phagocytosis by measuring two parameters:

Conclusion and Future Directions

This compound is a well-characterized immunopotentiating peptide that plays a significant role in the innate immune system. Its ability to enhance a broad spectrum of phagocyte functions makes it a molecule of considerable interest for therapeutic applications. The low toxicity of this compound further enhances its potential as a candidate for immunotherapy, particularly in contexts of immunosuppression or for enhancing anti-infective and anti-tumor responses.[2] Future research, particularly focusing on the development of stable this compound analogs and targeted delivery systems, will be crucial for translating the potent biological activities of this tetrapeptide into clinical applications.[13][16]

References

- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound on postsplenectomy sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Does this compound alter phagocytosis by human polymorphonuclear neutrophils? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Respiratory burst in peritoneal exudate cells in response to a modified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound stimulates the release of oxygen radicals and thromboxane from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuftsin's Role in Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent with significant implications for the adaptive immune response.[1] Derived from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound's primary role extends beyond its well-documented effects on innate immunity, such as stimulating phagocytosis by macrophages and neutrophils.[2][3] Emerging evidence highlights its capacity to act as a crucial bridge between the innate and adaptive immune systems, enhancing antigen presentation, modulating T-cell differentiation, and augmenting antibody production. This technical guide provides an in-depth exploration of this compound's mechanisms of action within the adaptive immune response, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.

Core Mechanisms of this compound in Adaptive Immunity

This compound's influence on the adaptive immune response is multifaceted, primarily initiated through its interaction with antigen-presenting cells (APCs), which subsequently orchestrates the activation and differentiation of T and B lymphocytes.

Enhancement of Antigen Presentation

A fundamental aspect of this compound's immunomodulatory activity is its ability to augment the antigen-presenting capacity of macrophages and dendritic cells.[2][3] By enhancing the uptake and processing of antigens, this compound ensures a more robust presentation to T helper (Th) cells, a critical step in initiating an antigen-specific adaptive immune response.[1] Studies have demonstrated that macrophages treated with this compound in conjunction with an antigen exhibit increased expression of Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules.[3] Furthermore, this compound has been shown to increase the secretion of interleukin-1 (IL-1) by macrophages, a key cytokine involved in T-cell activation.[3]

Modulation of T-Cell Responses

This compound exerts a profound influence on the differentiation and function of T lymphocytes. It has been shown to promote the proliferation of T cells and influence the balance between different T helper subsets, namely Th1, Th2, and regulatory T cells (Tregs).

-

Th1/Th2 Balance: this compound can modulate the production of key cytokines that govern the differentiation of Th cells. For instance, it has been shown to promote the secretion of IL-12 by dendritic cells, a cytokine crucial for the development of Th1 cells, which are involved in cell-mediated immunity.[4][5] Conversely, some studies suggest that this compound can also promote a Th2-dominant response, characterized by the production of cytokines like IL-4, which is important for humoral immunity.[2] This dual functionality suggests that this compound's effect on the Th1/Th2 balance may be context-dependent, influenced by the specific antigen and the surrounding cytokine milieu.[6][7]

-

Regulatory T Cells (Tregs): A this compound analog, known as T-peptide, has been demonstrated to down-regulate the suppressive activity of CD4+CD25+ Tregs.[8][9] This effect is associated with a decrease in the expression of the master regulator of Tregs, Foxp3, and the secretion of the immunosuppressive cytokine, transforming growth factor-beta (TGF-β).[8][9] By mitigating the suppressive function of Tregs, this compound can potentially enhance anti-tumor and anti-pathogen immune responses.

Augmentation of B-Cell Activation and Antibody Production

By enhancing Th cell activation, this compound indirectly promotes B-cell activation and antibody production. The increased help from activated Th cells facilitates B-cell proliferation, differentiation into plasma cells, and immunoglobulin class switching.[10][11][12][13][14] Moreover, this compound's use as a component of vaccine formulations has demonstrated its ability to significantly increase antigen-specific antibody titers.[2] When conjugated to weakly immunogenic antigens, this compound can transform them into potent immunogens, leading to a robust antibody response.[3]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from various studies investigating the impact of this compound and its analogs on the adaptive immune response.

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| T-Cell Proliferation | CD4+CD25- T cells | T-peptide (this compound analog) | 1 µg/ml | Increased proliferative activity | [8] |

| CD4+CD25- T cells | T-peptide (this compound analog) | 10 and 100 µg/ml | Decreased proliferative activity | [8] | |

| T-Cell Apoptosis | CD4+CD25- T cells | T-peptide (this compound analog) | 1 µg/ml | Increased apoptotic rate compared to control | [8] |

| CD4+CD25- T cells | T-peptide (this compound analog) | 10 and 100 µg/ml | Further increased apoptotic rate compared to 1 µg/ml | [8] | |

| Treg Suppression | CD4+CD25+ Tregs co-cultured with CD4+CD25- T cells | T-peptide (this compound analog) | Not specified | Diminished suppressive capacity of Tregs on CD4+CD25- T cell proliferation | [8] |

| Cytokine | Cell Type | Treatment | Concentration | Change in Secretion | Reference |

| IL-1 | Macrophages | This compound + Antigen | Not specified | Increased | [3] |